7-Bromo-2-ethyl-6-methyl-indazole

Description

Significance of Indazole Scaffolds in Chemical Biology and Medicinal Chemistry Research

The indazole scaffold is of paramount importance in the fields of chemical biology and medicinal chemistry due to its presence in numerous therapeutic agents. mdpi.comnih.gov Compounds containing the indazole nucleus have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and neuroprotective effects. achmem.comnih.gov The ability of the indazole ring to act as a bioisostere for other aromatic systems, such as indole (B1671886) and benzimidazole, further enhances its utility in the design of novel drug candidates. rsc.org

The therapeutic success of indazole-based drugs has spurred significant research into the development of new synthetic methodologies to access novel derivatives. These efforts aim to explore the chemical space around the indazole core to identify compounds with improved potency, selectivity, and pharmacokinetic profiles. The versatility of the indazole scaffold allows for the introduction of various substituents at different positions, enabling the fine-tuning of its biological activity. mdpi.com

Several indazole-containing drugs are currently on the market, highlighting the clinical relevance of this heterocyclic system. For instance, benzydamine (B159093) is used as a non-steroidal anti-inflammatory drug, while others have been developed as potent kinase inhibitors for cancer therapy. rsc.orgnih.gov The continued exploration of indazole chemistry promises to deliver new and effective treatments for a wide range of diseases.

Overview of Substituted Indazoles with Specific Focus on 7-Bromo-2-ethyl-6-methyl-indazole within the Indazole Class

Substituted indazoles are compounds where one or more hydrogen atoms on the indazole ring have been replaced by other functional groups. These substitutions can dramatically influence the compound's physical, chemical, and biological properties. Common substitutions include halogens, alkyl groups, and aryl groups, which can be introduced at various positions on the benzene (B151609) or pyrazole (B372694) ring. beilstein-journals.org The regioselectivity of these substitutions is a key aspect of synthetic strategies targeting specific biological activities. beilstein-journals.org

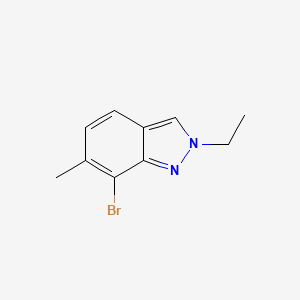

7-Bromo-2-ethyl-6-methyl-indazole is a specific example of a substituted indazole. achmem.com Its structure features a bromine atom at the 7-position, an ethyl group at the 2-position of the pyrazole ring, and a methyl group at the 6-position. The presence and position of these substituents are expected to modulate its biological profile. While extensive research on this particular derivative is not widely documented in publicly available literature, its structural features suggest potential areas of investigation based on the known activities of other substituted indazoles.

Below is a data table summarizing the basic properties of 7-Bromo-2-ethyl-6-methyl-indazole:

| Property | Value |

| Molecular Formula | C₁₀H₁₁BrN₂ |

| Molecular Weight | 239.11 g/mol |

| SMILES | CCN1C=C2C=CC(=C(C2=N1)Br)C |

Table 1: Properties of 7-Bromo-2-ethyl-6-methyl-indazole. Data sourced from Achmem. achmem.com

The synthesis of specifically 7-Bromo-2-ethyl-6-methyl-indazole is not detailed in the available research. However, general methods for the synthesis of substituted indazoles, such as the alkylation of bromo-methyl-indazoles, could potentially be adapted. chemicalbook.com The synthesis of related bromo-indazoles often involves the cyclization of appropriately substituted phenylhydrazines or the direct bromination of an indazole precursor. rsc.orgchemicalbook.com The introduction of the ethyl group at the N2 position is a common modification in indazole chemistry, often achieved through alkylation reactions. beilstein-journals.org

Due to the limited specific research on 7-Bromo-2-ethyl-6-methyl-indazole, its detailed research findings are not available. However, based on the known biological activities of other bromo- and methyl-substituted indazoles, it could be hypothesized to have potential applications in areas such as oncology or inflammatory diseases. Further research would be necessary to elucidate the specific biological properties and potential therapeutic applications of this compound.

Structure

3D Structure

Properties

Molecular Formula |

C10H11BrN2 |

|---|---|

Molecular Weight |

239.11 g/mol |

IUPAC Name |

7-bromo-2-ethyl-6-methylindazole |

InChI |

InChI=1S/C10H11BrN2/c1-3-13-6-8-5-4-7(2)9(11)10(8)12-13/h4-6H,3H2,1-2H3 |

InChI Key |

GHVXVZYNDXHFDF-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C2C=CC(=C(C2=N1)Br)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 7 Bromo 2 Ethyl 6 Methyl Indazole

Historical Context and Evolution of Indazole Synthesis Approaches

The synthesis of the indazole core, a bicyclic heteroaromatic system composed of a fused benzene (B151609) and pyrazole (B372694) ring, has a rich history dating back to the work of Emil Fischer. researchgate.net Early methods often involved harsh reaction conditions and offered limited control over regioselectivity. google.com Classical approaches frequently relied on the cyclization of appropriately substituted anilines or toluidines. For instance, the diazotization of o-toluidine (B26562) followed by ring closure represents a foundational method for constructing the 1H-indazole skeleton. chemicalbook.comorgsyn.org Another traditional route involves the nitrosation of o-methylacetanilide, which then undergoes rearrangement and cyclization. google.comchemicalbook.com

Over the decades, the synthetic toolbox for indazoles has expanded significantly, driven by the demand for structurally diverse analogs with tailored properties. The evolution of transition-metal-catalyzed reactions, in particular, has revolutionized indazole synthesis, enabling milder reaction conditions and greater functional group tolerance. researchgate.net Metals such as palladium, copper, rhodium, and cobalt have been instrumental in developing novel cyclization and functionalization strategies. researchgate.netnih.govnih.gov These modern methods include intramolecular C-H amination, nih.gov cross-coupling reactions, nih.gov and various annulation strategies. organic-chemistry.orgresearchgate.net

A notable advancement has been the development of one-pot, multi-component reactions, which offer increased efficiency by combining several synthetic steps without the need for isolating intermediates. organic-chemistry.org Furthermore, the challenge of controlling the N-alkylation of the indazole ring, which can lead to a mixture of N1 and N2 isomers, has been addressed through the development of regioselective alkylation protocols. nih.gov The choice of base, solvent, and alkylating agent can significantly influence the outcome of these reactions. nih.gov

Targeted Synthesis of 7-Bromo-2-ethyl-6-methyl-indazole

The synthesis of a polysubstituted indazole like 7-Bromo-2-ethyl-6-methyl-indazole requires a carefully orchestrated sequence of reactions to install the desired substituents at specific positions. This section outlines a strategic approach to its synthesis.

Retrosynthetic Analysis for the Bromo-Ethyl-Methyl-Indazole Core

A retrosynthetic analysis provides a logical roadmap for the synthesis of the target molecule by breaking it down into simpler, commercially available starting materials. youtube.com The key disconnections for 7-Bromo-2-ethyl-6-methyl-indazole involve the formation of the indazole ring and the introduction of the bromo, ethyl, and methyl substituents.

A plausible retrosynthetic strategy would involve the following key steps:

Final functionalization: The last step could be the regioselective bromination of 2-ethyl-6-methyl-2H-indazole.

N-alkylation: The ethyl group at the N2 position could be introduced via alkylation of a 6-methyl-1H-indazole precursor.

Indazole formation: The 6-methyl-indazole core can be constructed from a suitably substituted o-toluidine derivative.

Precursor synthesis: The synthesis of the necessary substituted aniline (B41778) precursor would be the initial phase.

This analysis highlights the critical need for regiocontrol at each stage of the synthesis.

Synthesis of Key Precursors and Intermediate Functionalization

The synthesis would commence with a readily available starting material, such as a substituted toluene. For instance, 2-amino-3-methyltoluene (2,3-dimethylaniline) could serve as a starting point. The introduction of other functional groups necessary for the indazole ring formation would follow.

The synthesis of substituted 3-aminoindazoles has been achieved from 2-bromobenzonitriles through a palladium-catalyzed arylation followed by deprotection and cyclization. organic-chemistry.org The functionalization of the indazole ring at various positions is a critical aspect. For instance, direct halogenation at the 3-position is a common strategy for further modification. chim.it

Indazole Ring Formation Reactions and Cyclization Pathways

A variety of methods are available for constructing the indazole ring. Classical methods often involve diazotization of an o-substituted aniline followed by cyclization. chemicalbook.com More contemporary methods utilize transition metal catalysis to achieve cyclization under milder conditions.

For the synthesis of a 6-methyl-indazole, a potential pathway involves the cyclization of a derivative of 2-amino-3-methylbenzaldehyde (B2521930) or a related ketone. The reaction of o-halobenzaldehydes or ketones with hydrazine (B178648) is a known route to 1H-indazoles. chemicalbook.com Another approach is the N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines. organic-chemistry.org This method has been shown to be effective for producing various substituted indazoles. organic-chemistry.org

The choice of cyclization strategy will depend on the availability of starting materials and the desired substitution pattern. For instance, a [3+2] cycloaddition of a benzyne (B1209423) with a diazo compound can also lead to the formation of the indazole core. orgsyn.org

| Cyclization Method | Precursor Type | Key Reagents/Catalysts | Reference |

| Diazotization/Cyclization | o-Toluidine derivatives | NaNO₂, Acid | chemicalbook.com |

| Reductive Cyclization | o-Nitrobenzylamine derivatives | Base | diva-portal.org |

| Oxidative Cyclization | 2-Aminomethyl-phenylamines | (NH₄)₂MoO₄, H₂O₂ | organic-chemistry.org |

| Transition-Metal Catalyzed | o-Haloaryl hydrazones | Cu or Pd catalyst | nih.gov |

| [3+2] Cycloaddition | Arynes and diazo compounds | Fluoride source | orgsyn.org |

Regioselective Bromination Methodologies (specifically targeting the 7-position)

Achieving regioselective bromination at the C7 position of the indazole ring is a significant challenge. The electronic properties of the indazole ring generally favor electrophilic substitution at other positions. However, specific strategies can be employed to direct bromination to the desired C7 position.

One approach involves the use of a directing group. For example, a substituent at the C4 position can influence the regioselectivity of bromination. rsc.org N-bromosuccinimide (NBS) is a common reagent for this transformation. rsc.org Metal-free halogenation methods have also been developed for the regioselective halogenation of 2H-indazoles. nih.govrsc.org By carefully controlling the reaction conditions, including the choice of solvent and temperature, it is possible to achieve selective bromination. nih.govrsc.org For instance, the bromination of 2-substituted indazoles can lead to the formation of 3-bromo derivatives, but with further reaction, dibromination can occur. rsc.org

A synthesis of 7-bromo-1H-indazole has been reported starting from (2-bromo-6-methylphenylazo)-t-butylsulfide, which upon treatment with potassium t-butoxide in DMSO, cyclizes to the desired product. chemicalbook.com This suggests that a pre-installed bromine atom on the starting phenyl ring can be carried through the cyclization to yield the 7-bromoindazole.

| Bromination Reagent | Substrate Type | Key Conditions | Observed Regioselectivity | Reference |

| N-Bromosuccinimide (NBS) | 4-Substituted 1H-indazoles | - | C7 bromination | rsc.org |

| N-Bromosuccinimide (NBS) | 2-Substituted 2H-indazoles | Controlled stoichiometry | C3, then C5/C7 | rsc.org |

| Br₂ | 2H-indazoles | - | Mixture of 3,5- and 3,7-dibromo | nih.gov |

Introduction of Ethyl Substituents at the 2-position and Methyl Substituents at the 6-position

The introduction of the methyl group at the 6-position is best achieved by starting with a precursor that already contains this substituent, such as 3-methylaniline or a related compound. This avoids potential issues with regioselectivity during the methylation of the indazole ring.

The introduction of the ethyl group at the N2 position is typically accomplished through N-alkylation of the pre-formed indazole ring. However, direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 alkylated products. nih.govbeilstein-journals.org The regioselectivity of this reaction is influenced by several factors, including the nature of the substituents on the indazole ring, the choice of base, the solvent, and the alkylating agent. nih.gov

For preferential N2-alkylation, certain conditions can be employed. For example, the use of specific bases and solvents can favor the formation of the 2-substituted isomer. organic-chemistry.org It has been observed that indazoles with electron-withdrawing groups at the C7 position can lead to excellent N2 regioselectivity during alkylation. nih.gov Therefore, performing the bromination step before N-alkylation might be a strategic choice to favor the desired 2-ethyl product. Alternatively, selective N2-alkylation can be achieved using specific reagents like alkyl 2,2,2-trichloroacetimidates. organic-chemistry.org

| Alkylation Method | Substrate | Reagent | Conditions | Outcome | Reference |

| Direct Alkylation | 1H-Indazole | Ethyl iodide | NaH, DMF | Mixture of N1 and N2 isomers | beilstein-journals.org |

| Regioselective N2-Alkylation | 1H-Indazole | Ethyl 2,2,2-trichloroacetimidate | TfOH or Cu(OTf)₂ | 2-Ethyl-2H-indazole | organic-chemistry.org |

| Directed N2-Alkylation | 7-Substituted-1H-indazole | Alkyl halide | NaH, THF | High N2 selectivity | nih.gov |

Advanced Synthetic Techniques and Green Chemistry Approaches in Indazole Chemistry

The evolution of synthetic organic chemistry has ushered in an era of sophisticated techniques that are increasingly applied to the synthesis of pharmacologically relevant scaffolds like indazoles. These advanced methods are not only pivotal for achieving molecular complexity but also for aligning chemical manufacturing with the principles of green chemistry.

Catalyst-Based Methodologies (e.g., Transition Metal Catalysis, Organocatalysis)

Catalysis is a cornerstone of modern organic synthesis, enabling reactions that are otherwise difficult or impossible to achieve. Both transition metal catalysis and organocatalysis offer powerful avenues for the construction of indazole systems with high degrees of control and efficiency.

Transition Metal Catalysis: The use of transition metals, particularly palladium and copper, has become instrumental in the synthesis of N-heterocycles. For N-2 substituted indazoles like 7-Bromo-2-ethyl-6-methyl-indazole, transition metal-catalyzed reactions are crucial for both the formation of the indazole core and its subsequent functionalization. A key strategy involves the intramolecular cyclization of precursors such as o-halophenylhydrazones. Palladium catalysts, for example, can facilitate the crucial C-N bond formation that closes the indazole ring. Furthermore, the bromine atom at the 7-position of the target molecule serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Buchwald-Hartwig reactions, allowing for the introduction of diverse substituents. Copper-catalyzed N-alkylation also presents a viable method for introducing the ethyl group onto the nitrogen atom of the indazole ring system.

| Catalyst System | Reaction Type | Relevance to 7-Bromo-2-ethyl-6-methyl-indazole |

| Pd(OAc)₂ / P(t-Bu)₃ | Intramolecular C-N Coupling | Potential for the formation of the core indazole ring from a suitable precursor. |

| CuI / L-proline | N-alkylation | A possible method for the introduction of the ethyl group at the N-2 position. |

| Pd(PPh₃)₄ / Na₂CO₃ | Suzuki Coupling | Enables functionalization at the 7-bromo position of the indazole ring. |

Organocatalysis: As a complementary approach to transition metal catalysis, organocatalysis utilizes small, metal-free organic molecules to accelerate chemical transformations. This methodology avoids the potential for toxic metal contamination in the final product. In the realm of indazole synthesis, organocatalysts can be employed to activate substrates and facilitate cyclization reactions through various mechanisms. While specific organocatalytic methods for the direct synthesis of 7-Bromo-2-ethyl-6-methyl-indazole are not extensively documented, the principles of organocatalysis are applicable to the synthesis of key intermediates, potentially through cascade reactions that form multiple bonds in a single, efficient step.

Flow Chemistry Applications for Scalable Indazole Synthesis

Flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch processing. By pumping reagents through a series of tubes and reactors, flow chemistry offers enhanced control over reaction parameters, leading to improved safety, scalability, and consistency. The synthesis of indazoles is well-suited for adaptation to flow processes, particularly for reactions that are highly exothermic or involve hazardous intermediates. A multi-step synthesis of 7-Bromo-2-ethyl-6-methyl-indazole could be streamlined by "telescoping" several reactions in a continuous flow system, thereby minimizing manual handling and the need to isolate intermediates. This approach not only enhances efficiency but also allows for a more rapid optimization of reaction conditions.

| Parameter | Batch Chemistry | Flow Chemistry |

| Scalability | Re-optimization often needed for larger scales. | Easily scaled by extending the operation time. |

| Safety | Large volumes of potentially hazardous materials. | Smaller reaction volumes, improved heat dissipation. |

| Process Control | Less precise control over temperature and mixing. | Precise control of parameters, enhancing reproducibility. |

| Efficiency | Often requires intermediate isolation and purification. | Potential to combine reaction steps, reducing workup. |

Multi-Component Reactions and One-Pot Syntheses for Indazole Derivatives

In the quest for synthetic efficiency and atom economy, multi-component reactions (MCRs) and one-pot syntheses stand out. MCRs bring together three or more reactants in a single operation to form a complex product, while one-pot syntheses involve the sequential addition of reagents to a single reaction vessel, circumventing the need for intermediate purification. These strategies are highly valuable for reducing waste and simplifying synthetic procedures.

The construction of the indazole ring system can be achieved through MCRs, for example, by reacting a substituted o-halobenzaldehyde, a hydrazine, and an alkylating agent in the presence of a suitable catalyst. While a specific MCR for 7-Bromo-2-ethyl-6-methyl-indazole is not established, the development of such a process is a logical extension of existing methodologies. A more immediate application is the use of a one-pot procedure where a pre-formed bromo-methyl-indazole undergoes N-alkylation in the same reaction vessel, which would significantly streamline the synthesis of the final product.

Advanced Spectroscopic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. Through a suite of one-dimensional and two-dimensional experiments, it is possible to map the complete carbon framework and the relative positions of all proton environments.

High-resolution ¹H NMR spectroscopy provides detailed information about the number of different proton types and their immediate electronic environment. For 7-Bromo-2-ethyl-6-methyl-indazole, the spectrum is expected to show distinct signals corresponding to each unique proton. The ethyl group attached to the nitrogen at position 2 would exhibit a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons due to spin-spin coupling. The aromatic protons and the methyl group on the benzene (B151609) ring will appear as singlets, given their predicted separation from other protons. The proton at the C3 position of the indazole ring also typically appears as a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for 7-Bromo-2-ethyl-6-methyl-indazole

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H5 | ~7.30 | Singlet | N/A |

| H3 | ~8.00 | Singlet | N/A |

| H4 | ~7.60 | Singlet | N/A |

| N-CH₂-CH₃ | ~4.40 | Quartet | ~7.3 |

| C6-CH₃ | ~2.50 | Singlet | N/A |

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. A proton-decoupled ¹³C NMR spectrum for 7-Bromo-2-ethyl-6-methyl-indazole would display a separate signal for each unique carbon atom. The number of signals confirms the number of distinct carbon environments. The chemical shifts provide insight into the type of carbon (aliphatic, aromatic, etc.) and the nature of its neighboring atoms. For instance, the carbon atom bonded to the electronegative bromine (C7) would be shifted to a different field compared to other aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for 7-Bromo-2-ethyl-6-methyl-indazole

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 | ~134.0 |

| C3a | ~122.0 |

| C4 | ~128.0 |

| C5 | ~124.0 |

| C6 | ~130.0 |

| C7 | ~115.0 |

| C7a | ~141.0 |

| N-CH₂-CH₃ | ~45.0 |

| C6-CH₃ | ~18.0 |

While 1D NMR provides essential data, 2D NMR experiments are indispensable for assembling the complete molecular structure by revealing connectivity between atoms. nih.gove-bookshelf.de

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this molecule, a key correlation would be observed between the methylene and methyl protons of the ethyl group, confirming its presence as a single unit.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum. For example, the singlet at ~7.30 ppm in the ¹H spectrum would correlate to the carbon signal at ~124.0 ppm, assigning both to the C5 position.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative 2D NMR experiments, as it shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting different parts of the molecule. Key HMBC correlations for confirming the structure of 7-Bromo-2-ethyl-6-methyl-indazole would include:

Correlations from the N-CH₂ protons to the C3 and C7a carbons, confirming the attachment of the ethyl group at the N2 position.

Correlations from the C6-methyl protons to the C5, C6, and C7 carbons, confirming the methyl group's position.

Correlations from the H5 proton to C4, C6, and C7, establishing its position on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies atoms that are close to each other in space, regardless of whether they are connected by bonds. It is particularly useful for determining stereochemistry and confirming regiochemistry. A NOESY spectrum would show a spatial correlation between the protons of the N-ethyl group and the proton at C3, further supporting the 2-substituted indazole structure.

Nitrogen NMR spectroscopy provides direct information about the chemical environment of the nitrogen atoms within a molecule. nih.govipb.pt

¹⁴N NMR: While ¹⁴N is the most abundant nitrogen isotope, it is a quadrupolar nucleus, which often results in very broad signals that can be difficult to interpret accurately.

¹⁵N NMR: ¹⁵N NMR, although requiring more sensitive equipment or longer acquisition times due to the low natural abundance of the isotope, provides much sharper signals and more useful information. nih.govresearchgate.net In 7-Bromo-2-ethyl-6-methyl-indazole, two distinct ¹⁵N signals would be expected. The chemical shifts of N1 and N2 are highly dependent on their substitution and hybridization. The N2 atom, being alkylated and part of the pyrazole-like ring, would have a characteristic chemical shift that is significantly different from the pyridine-like N1 atom. This technique is definitive in distinguishing between N1- and N2-substituted indazole isomers. nih.govacs.org

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy by providing its exact mass. wiley-vch.de

For 7-Bromo-2-ethyl-6-methyl-indazole (C₁₀H₁₁BrN₂), the expected exact mass would be calculated. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺). Due to the presence of one bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the spectrum will show two peaks of almost equal intensity for the molecular ion, one at M⁺ and another at [M+2]⁺.

The fragmentation pattern provides further structural evidence. Common fragmentation pathways for this molecule would likely include:

Loss of an ethyl radical (•CH₂CH₃), resulting in a fragment ion at [M-29]⁺.

Loss of the bromine atom, leading to a fragment at [M-79/81]⁺.

Table 3: Expected Mass Spectrometry Data for 7-Bromo-2-ethyl-6-methyl-indazole

| Data Type | Expected Value / Observation |

|---|---|

| Molecular Formula | C₁₀H₁₁BrN₂ |

| Exact Mass | ~238.0109 u (for ⁷⁹Br) and ~240.0089 u (for ⁸¹Br) |

| Molecular Ion | [M]⁺ and [M+2]⁺ peaks with ~1:1 intensity ratio |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is an effective method for identifying the functional groups present in a compound. wiley-vch.de

The IR spectrum of 7-Bromo-2-ethyl-6-methyl-indazole would exhibit several characteristic absorption bands:

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups would be observed just below 3000 cm⁻¹.

Aromatic Ring Stretching: C=C and C=N stretching vibrations within the fused aromatic ring system would typically be found in the 1600-1450 cm⁻¹ region.

C-H Bending: Bending vibrations for the alkyl groups would appear in the 1465-1365 cm⁻¹ range.

C-Br Stretching: The vibration corresponding to the carbon-bromine bond is expected in the fingerprint region, typically between 600 and 500 cm⁻¹.

Table 4: Expected IR Absorption Bands for 7-Bromo-2-ethyl-6-methyl-indazole

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2980-2850 |

| C=C / C=N Ring Stretch | 1600-1450 |

| Aliphatic C-H Bend | 1465-1365 |

An article on the advanced spectroscopic and structural elucidation of 7-Bromo-2-ethyl-6-methyl-indazole cannot be generated at this time.

Extensive research has not yielded specific experimental data regarding the X-ray crystallography or Ultraviolet-Visible (UV-Vis) spectroscopy of the chemical compound 7-Bromo-2-ethyl-6-methyl-indazole. Consequently, the creation of detailed, scientifically accurate content, including data tables and in-depth research findings for the specified sections, is not possible.

To provide a comprehensive and accurate article as requested, access to peer-reviewed scientific literature containing the crystallographic and spectroscopic analysis of this particular compound is necessary. Without such sources, any attempt to generate the requested content would be speculative and would not adhere to the required standards of scientific accuracy and evidence-based information.

Theoretical and Computational Investigations of 7 Bromo 2 Ethyl 6 Methyl Indazole

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of complex organic molecules. researchgate.netnih.gov These methods provide a balance between computational cost and accuracy, making them a standard tool for studying substituted indazoles.

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 7-Bromo-2-ethyl-6-methyl-indazole, this process involves calculating the total energy of the molecule for various atomic arrangements until the lowest energy conformation (the ground state) is found.

The indazole core is an aromatic, bicyclic system and is expected to be largely planar. The primary conformational flexibility arises from the rotation of the ethyl group attached to the N2 nitrogen. Conformational analysis, a systematic study of the energy as a function of bond rotation, would be performed to identify the most stable rotamer of the ethyl group. This typically involves rotating the C-C bond of the ethyl group and calculating the energy at each step to find the orientation that minimizes steric hindrance with the adjacent methyl group at C6 and the bromine atom at C7. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), are commonly used for such optimizations. nih.gov

Table 1: Predicted Optimized Geometrical Parameters for 7-Bromo-2-ethyl-6-methyl-indazole (Hypothetical Data) This table presents typical data that would be obtained from a DFT/B3LYP/6-31G calculation. Actual values would require specific computation.*

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-Br | ~1.89 Å |

| N-N | ~1.35 Å | |

| N2-C(ethyl) | ~1.47 Å | |

| C6-C(methyl) | ~1.51 Å | |

| Bond Angles | C6-C7-Br | ~120.5° |

| C7-N1-N2 | ~110.0° | |

| N1-N2-C(ethyl) | ~125.0° |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). joaquinbarroso.com The energy and spatial distribution of these orbitals provide critical information about a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and stability. nih.govnih.govnih.gov A smaller gap generally implies higher reactivity.

For 7-Bromo-2-ethyl-6-methyl-indazole, the HOMO is expected to be distributed primarily over the electron-rich benzene (B151609) ring and the pyrazole (B372694) system. The LUMO is likely to be spread across the entire aromatic scaffold. The substituents play a significant role: the electron-donating methyl and ethyl groups would raise the energy of the HOMO, while the electron-withdrawing bromine atom would lower the energy of the LUMO. DFT calculations can precisely map these orbitals and calculate their energies. researchgate.netresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for 7-Bromo-2-ethyl-6-methyl-indazole (Hypothetical Data) Calculated using DFT, these values predict the molecule's electronic behavior.

| Orbital | Energy (eV) | Implication for Reactivity |

| HOMO | -5.8 eV | Indicates regions susceptible to electrophilic attack. |

| LUMO | -1.2 eV | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | Suggests moderate kinetic stability. |

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution on a molecule's surface. They are invaluable for predicting non-covalent interactions and the sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) correspond to electron-rich areas that are attractive to electrophiles. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For 7-Bromo-2-ethyl-6-methyl-indazole, the most negative potential is expected to be localized on the N1 atom of the pyrazole ring, making it the primary site for protonation and electrophilic attack. The bromine atom, despite its electronegativity, can exhibit a region of positive potential known as a "sigma-hole" along the C-Br bond axis, allowing it to participate in halogen bonding. mdpi.comresearchgate.net

In addition to MEP, Natural Bond Orbital (NBO) analysis provides quantitative partial charges on each atom, offering a more detailed picture of the electron distribution. nih.govbeilstein-journals.org

Table 3: Predicted NBO Partial Atomic Charges for Key Atoms (Hypothetical Data) These calculated charges help quantify the electrostatic properties visualized in an MEP map.

| Atom | Predicted Partial Charge (a.u.) |

| N1 | -0.45 |

| N2 | -0.20 |

| C3 | +0.15 |

| C7 | +0.05 |

| Br | -0.08 |

Computational Modeling of Reaction Mechanisms and Regioselectivity in Indazole Formation and Derivatization

Computational methods are essential for mapping out the entire energy landscape of a chemical reaction. This includes identifying reactants, products, intermediates, and, crucially, the transition states that connect them. nih.govacs.orgacs.org Such studies are vital for understanding reaction mechanisms and predicting outcomes like regioselectivity.

When 7-Bromo-2-ethyl-6-methyl-indazole undergoes further chemical reactions, such as electrophilic aromatic substitution, several isomeric products could potentially be formed. By modeling the different reaction pathways, computational chemists can locate the transition state structure for each possible route. The transition state is the highest energy point along the reaction coordinate.

Calculating the energy of this transition state relative to the reactants gives the activation energy or energy barrier. The pathway with the lowest energy barrier is the most kinetically favorable and will be the dominant reaction pathway, thus determining the regioselectivity of the product. For instance, in a potential nitration reaction, calculations could determine whether the nitro group would preferentially add to the C4 or C5 position by comparing the activation energies for both processes.

Indazole and its derivatives can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers, where the proton is located on the N1 or N2 nitrogen, respectively. chemicalbook.comnih.govcaribjscitech.com It is well-established through both experimental and computational studies that the 1H-indazole is generally the more thermodynamically stable form. nih.govresearchgate.netderpharmachemica.combeilstein-journals.org

However, the target compound, 7-Bromo-2-ethyl-6-methyl-indazole, is an N2-substituted indazole, meaning its tautomeric equilibrium is fixed. A more relevant computational inquiry would be to compare its stability against the corresponding N1-substituted isomer, 7-Bromo-1-ethyl-6-methyl-indazole. The regioselectivity of the initial synthesis (i.e., whether the ethyl group attaches to N1 or N2) is determined by a combination of kinetic and thermodynamic factors, which are heavily influenced by the substituents on the indazole ring. nih.govbeilstein-journals.orgnih.gov

DFT calculations can accurately predict the relative free energies of the N1- and N2-alkylated isomers. The energy difference between them determines their relative abundance at thermodynamic equilibrium. Studies on similar systems have shown that steric hindrance and the electronic nature of substituents can shift this equilibrium. beilstein-journals.orgnih.gov For example, electron-withdrawing groups at the C7 position have been shown to favor the formation of the N2-isomer. nih.gov

Table 4: Predicted Relative Stability of N1 vs. N2 Isomers (Hypothetical Data) This table illustrates how DFT calculations can predict the thermodynamically preferred isomer.

| Isomer | Method | Relative Gibbs Free Energy (ΔG) | Predicted Equilibrium Ratio (N2:N1) |

| 7-Bromo-2-ethyl-6-methyl-indazole (N2) | DFT (B3LYP/6-311++G(d,p)) | 0.0 kcal/mol (Reference) | >95 : 5 |

| 7-Bromo-1-ethyl-6-methyl-indazole (N1) | DFT (B3LYP/6-311++G(d,p)) | +2.5 kcal/mol |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic nature of 7-Bromo-2-ethyl-6-methyl-indazole, both in isolation and in complex with biological macromolecules. These simulations model the movement of atoms over time by solving Newton's equations of motion, providing deep insights into the molecule's flexibility and its interaction patterns.

Conformational Sampling: The conformational landscape of 7-Bromo-2-ethyl-6-methyl-indazole is primarily dictated by the rotation around the single bond connecting the ethyl group to the indazole nitrogen (N2). MD simulations can systematically explore the rotational energy barrier of this bond, identifying low-energy, stable conformations. By simulating the molecule in a solvent box (typically water), a realistic representation of its conformational preferences in a physiological environment can be achieved. The simulation would likely reveal that while the indazole ring system remains largely planar, the ethyl group can adopt various orientations, which could be crucial for its fit within a protein's binding pocket.

Table 1: Hypothetical MD Simulation Parameters for 7-Bromo-2-ethyl-6-methyl-indazole Complexed with a Protein Target

| Parameter | Value/Setting | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, or GROMOS | Defines the potential energy function for all atoms in the system. |

| Solvent Model | TIP3P or SPC/E Water | Provides a realistic aqueous environment. |

| Simulation Time | 100-200 ns | Ensures adequate sampling of conformational space and interaction stability. nih.gov |

| Temperature | 310 K | Simulates physiological temperature. |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis, Interaction Energy | Quantifies ligand stability, residue flexibility, and specific interactions. |

Quantitative Structure-Activity Relationship (QSAR) Studies for Guiding Analog Design

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate variations in the chemical structure of a series of compounds with their biological activity. For 7-Bromo-2-ethyl-6-methyl-indazole, a QSAR model would be invaluable for rationally designing analogs with potentially improved potency or other desired properties.

To build a QSAR model, a "training set" of indazole analogs with known biological activities (e.g., IC50 values against a specific enzyme) is required. aboutscience.eu For each analog, a set of numerical values, or "descriptors," is calculated to represent its physicochemical properties. These can include:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies. The bromine atom is electron-withdrawing, which significantly impacts the electronic properties of the indazole ring. rsc.org

Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft or Sterimol). The size and position of the methyl and ethyl groups are key steric features.

Hydrophobic Descriptors: LogP (partition coefficient), which describes the lipophilicity of the molecule.

Topological Descriptors: Indices that describe molecular connectivity and branching.

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), an equation is derived that links these descriptors to the observed activity. nih.govmdpi.com The resulting model can then be used to predict the activity of new, unsynthesized analogs of 7-Bromo-2-ethyl-6-methyl-indazole. For instance, the model might predict that increasing the size of the alkyl group at the N2 position decreases activity, or that adding a hydrogen bond donor at the C4 position would be beneficial. This predictive power allows chemists to prioritize the synthesis of compounds most likely to succeed, saving time and resources. aboutscience.eu

Table 2: Representative Descriptors for a QSAR Study of Indazole Analogs

| Compound | LogP (Hydrophobicity) | Molecular Weight (Da) | Dipole Moment (Debye) | Predicted Activity (e.g., pIC50) |

|---|---|---|---|---|

| 7-Bromo-2-ethyl-6-methyl-indazole | 3.85 | 239.12 | 2.1 | 6.5 |

| Analog A (e.g., 7-Chloro) | 3.40 | 194.67 | 2.3 | 6.2 |

| Analog B (e.g., 2-Propyl) | 4.25 | 253.15 | 2.0 | 6.3 |

| Analog C (e.g., 6-H) | 3.34 | 225.09 | 1.9 | 5.9 |

Molecular Docking Simulations for In Silico Prediction of Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is fundamental in drug discovery for predicting binding modes and estimating the strength of interaction, often as a "docking score" or estimated binding energy. nih.gov

For 7-Bromo-2-ethyl-6-methyl-indazole, the indazole scaffold is a known "hinge-binder" in many protein kinases, where the N1 nitrogen acts as a hydrogen bond acceptor and the adjacent N-H group (in 1H-indazoles) acts as a donor to the protein's hinge region. nih.gov Although this compound is a 2H-indazole, the nitrogen atoms remain critical for forming directed interactions.

The docking process would involve:

Preparation of the Receptor: Obtaining a 3D structure of a target protein (e.g., from the Protein Data Bank) and preparing it by adding hydrogens and assigning charges. mdpi.com

Ligand Preparation: Generating a 3D conformation of 7-Bromo-2-ethyl-6-methyl-indazole and assigning atomic charges.

Docking Simulation: Using software like AutoDock or Glide, the ligand is placed in the defined binding site of the receptor, and its rotational and translational freedom is sampled. nih.gov The program calculates the most favorable binding poses based on a scoring function.

The results would highlight the most likely binding orientation and identify key intermolecular interactions. For example, docking might predict that the bromine atom at C7 forms a halogen bond with a backbone carbonyl oxygen, the methyl group at C6 fits into a small hydrophobic pocket, and the N2-ethyl group is oriented towards the solvent-exposed region. These predictions provide a structural hypothesis for the molecule's mechanism of action and can explain the structure-activity relationships observed in QSAR studies. nih.gov

Table 3: Hypothetical Molecular Docking Results for 7-Bromo-2-ethyl-6-methyl-indazole against a Protein Kinase Target

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | Indicates a strong, favorable binding interaction. |

| Key Interacting Residues | Leu83, Val91, Ala145, Asp146 | Specifies the amino acids in the binding pocket that form contacts. |

| Hydrogen Bonds | Indazole N1 with Asp146 (backbone NH) | A critical anchor point for the ligand in the binding site. nih.gov |

| Hydrophobic Interactions | Ethyl/Methyl groups with Leu83, Val91 | Contribute significantly to binding affinity and specificity. |

| Halogen Bond | Bromo group with Ala145 (backbone C=O) | A specific, directional interaction that enhances binding affinity. rsc.org |

Chemical Reactivity and Derivatization Research of 7 Bromo 2 Ethyl 6 Methyl Indazole

Electrophilic Aromatic Substitution Reactions on the Indazole Core

Electrophilic aromatic substitution is a fundamental class of reactions for functionalizing aromatic systems. chemicalbook.comyoutube.com In the case of 7-Bromo-2-ethyl-6-methyl-indazole, the regioselectivity of such reactions is dictated by the electronic effects of the existing substituents on the benzene (B151609) portion of the bicyclic system.

Site-Selective Functionalization Strategies Dictated by Substituents

The directing effects of the substituents on the benzene ring of the indazole core determine the position of incoming electrophiles. The ethyl group at the N2 position, the methyl group at C6, and the bromine atom at C7 all influence the electron density of the aromatic ring.

N2-Ethyl Group: The ethyl group on the pyrazole (B372694) nitrogen (N2) primarily influences the electronic properties of the pyrazole ring, but its indirect electronic influence on the benzene ring is generally considered to be weakly activating.

C6-Methyl Group: The methyl group at the C6 position is an activating group, directing electrophiles to the ortho and para positions relative to itself. libretexts.org In this case, this would be the C5 and C7 positions. However, the C7 position is already substituted.

C7-Bromo Group: The bromine atom at the C7 position is a deactivating group due to its electron-withdrawing inductive effect, yet it directs incoming electrophiles to the ortho and para positions. libretexts.org The positions ortho to the bromine are C6 (substituted) and the pyrazole ring junction, while the para position is C4.

Considering the combined directing effects, the C4 and C5 positions are the most likely sites for electrophilic attack. The C6-methyl group strongly activates the C5 position, while the C7-bromo group directs to the C4 position. The interplay of these effects, along with steric hindrance, will determine the ultimate regioselectivity. For instance, nitration or halogenation would likely yield a mixture of 4- and 5-substituted products, with the exact ratio depending on the specific reaction conditions and the nature of the electrophile.

Nucleophilic Substitution Reactions

The bromine atom at the C7 position of 7-Bromo-2-ethyl-6-methyl-indazole is susceptible to nucleophilic substitution, particularly through transition metal-catalyzed pathways as discussed in the next section. Direct nucleophilic aromatic substitution (SNAr) is also a possibility, especially if the ring is further activated by strongly electron-withdrawing groups. However, without such activation, these reactions typically require harsh conditions.

The reactivity of bromo-indazoles towards nucleophiles can be influenced by the position of the bromine atom and the nature of the nucleophile. For instance, reactions with strong nucleophiles like alkoxides or thiolates might proceed at high temperatures. The specific conditions would need to be optimized to achieve efficient substitution at the C7 position.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) at the Bromo-substituted Position

The bromine atom at the C7 position provides a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds by coupling the bromo-indazole with an organoboron reagent. youtube.comlibretexts.org This would allow for the synthesis of 7-aryl or 7-vinyl substituted 2-ethyl-6-methyl-indazoles. The reaction typically proceeds in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields. nih.gov

Heck Reaction: The Heck reaction provides a means to introduce alkenyl groups at the C7 position by coupling the bromo-indazole with an alkene in the presence of a palladium catalyst and a base. researchgate.netacs.org This reaction is valuable for the synthesis of vinyl-substituted indazoles, which can be further functionalized.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of various amino groups at the C7 position. youtube.comyoutube.comresearchgate.net This is a highly versatile method for synthesizing 7-amino-2-ethyl-6-methyl-indazole derivatives, which are of significant interest in medicinal chemistry. The reaction involves the coupling of the bromo-indazole with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base.

Below is a table summarizing the expected products from these coupling reactions:

| Reaction Name | Coupling Partner | Expected Product Structure |

| Suzuki-Miyaura | Arylboronic acid | 7-Aryl-2-ethyl-6-methyl-indazole |

| Heck | Alkene | 7-Alkenyl-2-ethyl-6-methyl-indazole |

| Buchwald-Hartwig | Amine | 7-Amino-2-ethyl-6-methyl-indazole |

Alkylation and Acylation Strategies on Indazole Nitrogen Atoms (N1, N2) for Regiocontrol

For an unsubstituted 7-bromo-6-methyl-1H-indazole, direct alkylation or acylation on the nitrogen atoms of the pyrazole ring can lead to a mixture of N1 and N2 isomers. The regioselectivity of these reactions is influenced by several factors, including the nature of the electrophile, the base used, and the solvent.

For the synthesis of the target compound, 7-Bromo-2-ethyl-6-methyl-indazole, a regioselective N2-ethylation of 7-bromo-6-methyl-1H-indazole would be required. Strategies to achieve high N2 selectivity often involve the use of specific bases and solvents. For instance, certain reaction conditions can favor the formation of the thermodynamically more stable N1 product, while other conditions can lead to the kinetically favored N2 product. The use of bulky protecting groups on one nitrogen can also direct substitution to the other.

Acylation reactions on the indazole nitrogen atoms can also be controlled to achieve regioselectivity. N1-acylated indazoles are often the thermodynamically more stable products.

Oxidation and Reduction Chemistry of the Indazole System and its Substituents

The oxidation and reduction of 7-Bromo-2-ethyl-6-methyl-indazole can occur at several sites, including the indazole ring itself and the substituents.

Oxidation: The indazole ring is generally stable to mild oxidizing agents. However, under more vigorous conditions, oxidation can lead to ring-opening products. The methyl group at the C6 position could potentially be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate, although this might also affect other parts of the molecule.

Reduction: The bromo substituent at C7 can be removed via catalytic hydrogenation, typically using a palladium catalyst and a hydrogen source, to yield 2-ethyl-6-methyl-indazole. youtube.com This can be a useful strategy for accessing the debrominated analogue. If a nitro group were present on the ring, it could be selectively reduced to an amino group using various reducing agents like tin(II) chloride or catalytic hydrogenation, providing a route to amino-substituted indazoles.

The following table lists some potential oxidation and reduction products:

| Reaction Type | Reagent | Potential Product |

| Oxidation | Strong Oxidizing Agent (e.g., KMnO₄) | 7-Bromo-2-ethyl-indazole-6-carboxylic acid |

| Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) | 2-Ethyl-6-methyl-indazole |

Exploration of Biological Activities and Molecular Interactions in Vitro and Preclinical Research Focus

In Vitro Screening for Biological Activity

The initial exploration of a compound's therapeutic potential often begins with a variety of in vitro screening methodologies. These assays provide a foundational understanding of the compound's biological effects at a cellular and molecular level.

Enzyme Inhibition Assays

Enzyme inhibition is a key mechanism through which many drugs exert their effects. Indazole derivatives have been widely studied as inhibitors of various enzymes. nih.gov

Kinases: Many indazole derivatives have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. For instance, some indazole derivatives have shown potent inhibitory activity against fibroblast growth factor receptors (FGFR), Pim kinases, and Aurora kinases. nih.govnih.gov

Cyclooxygenase-2 (COX-2): While specific data on 7-Bromo-2-ethyl-6-methyl-indazole is limited, the broader class of indazole derivatives has been investigated for anti-inflammatory properties, which can be linked to COX-2 inhibition.

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an enzyme involved in immune tolerance and is a target in cancer immunotherapy. Certain indazole derivatives have been identified as IDO1 inhibitors. nih.govnih.gov Structure-activity relationship studies have indicated that the 1H-indazole scaffold is crucial for this inhibitory activity. researchgate.net

Carbonic Anhydrases (CAs): Indazole compounds have also been explored as inhibitors of carbonic anhydrases, enzymes involved in various physiological processes. nih.gov

Receptor Binding Studies

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. While detailed receptor binding studies for 7-Bromo-2-ethyl-6-methyl-indazole are not extensively published, related indazole derivatives have been investigated for their interaction with various receptors, including estrogen receptors. orientjchem.orgresearchgate.net For example, a series of aryl indazole estrogen analogues were synthesized and evaluated for their binding affinities to estrogen receptor subtypes ERα and ERβ. researchgate.net

Cell-Based Assays

Cell-based assays are critical for understanding how a compound affects cellular processes such as proliferation, survival, and death.

Antiproliferative Activity in Cancer Cell Lines: Indazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. nih.govrsc.orgnih.gov For example, one study reported a series of indazole derivatives with potent growth inhibitory activity against several cancer cell lines, with IC50 values in the micromolar range. nih.govrsc.org Another study synthesized novel 1,3-dimethyl-6-amino indazole derivatives and evaluated their anticancer activity on hypopharyngeal carcinoma, squamous cell carcinoma of the oral tongue, and breast cancer cells. nih.gov

Apoptosis Induction: Some indazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. nih.govrsc.org This is often associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2. nih.govrsc.org

Antimicrobial Activity: The antimicrobial potential of indazole derivatives has been explored in several studies. orientjchem.orgorientjchem.orgbookpi.org

Antimicrobial Activity Studies

The emergence of drug-resistant microbes has necessitated the search for new antimicrobial agents. Indazole derivatives have shown promise in this area.

Antibacterial and Antifungal Activity: Studies have shown that some substituted indazoles possess significant antibacterial and antifungal properties. orientjchem.orgorientjchem.orgbookpi.org For instance, certain N-methyl-3-aryl indazoles exhibited excellent inhibitory activity against various bacterial strains, including Xanthomonas campestris and Bacillus megaterium. orientjchem.orggdcplkd.ac.in Some compounds also showed activity against the pathogenic fungus Candida albicans. orientjchem.orgorientjchem.org

Antiprotozoal Activity: The broad biological activity of indazoles extends to antiprotozoal properties, although specific studies on 7-Bromo-2-ethyl-6-methyl-indazole are not prominent. orientjchem.org

Structure-Activity Relationship (SAR) Studies on 7-Bromo-2-ethyl-6-methyl-indazole Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound by making systematic chemical modifications.

Impact of Substituent Modifications on Biological Potency and Selectivity

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring.

Anticancer Activity: SAR studies on indazole derivatives have provided valuable insights for designing more potent anticancer agents. For example, in a series of 1H-indazole-3-amine derivatives, it was found that a para-fluorine substituent at the C-5 position of the indazole was crucial for antitumor activity. mdpi.com Modifications at other positions also significantly influenced the inhibitory activity against different cancer cell lines.

Antimicrobial Activity: In the context of antimicrobial activity, SAR studies of hydrazone derivatives of azabicyclic skeletons revealed that the substitution of electron-withdrawing groups like halogens (chloro, fluoro, and bromo) at the para position of a phenyl ring enhanced both antifungal and antibacterial activities. nih.gov

Enzyme Inhibition: For IDO1 inhibitors, SAR analysis has shown that the 1H-indazole scaffold is a necessary feature, and substituents at the 4- and 6-positions can greatly affect the inhibitory activity. researchgate.net Similarly, for CRAC channel blockers, the regiochemistry of an amide linker on the indazole ring was found to be critical for its inhibitory function. nih.gov

Identification of Key Pharmacophoric Features for Target Interaction

The specific arrangement of substituents on the indazole core of 7-Bromo-2-ethyl-6-methyl-indazole—a bromine atom at position 7, an ethyl group at the N2 position, and a methyl group at position 6—is pivotal in defining its pharmacophoric features and potential interactions with biological targets. The indazole scaffold itself, a fusion of a benzene (B151609) and a pyrazole (B372694) ring, acts as a crucial pharmacophore, with its nitrogen atoms capable of forming key hydrogen bonds with target proteins. pharmablock.com

The N2-ethyl substitution is particularly noteworthy. The position of the alkyl group on the indazole nitrogen (N1 vs. N2) significantly impacts the molecule's electronic properties and three-dimensional shape, thereby influencing its biological activity. caribjscitech.com For instance, in a series of indazole derivatives, the position of the substituent on the indazole ring was found to be a key determinant of their anti-inflammatory activity.

Mechanistic Investigations at the Cellular and Molecular Level

Based on the activities of structurally related indazole derivatives, 7-Bromo-2-ethyl-6-methyl-indazole could potentially modulate various signaling pathways implicated in diseases such as cancer and inflammation. Indazole derivatives have been widely investigated as inhibitors of protein kinases, which are key players in cellular signaling. nih.govdocumentsdelivered.comnih.gov For example, a number of indazole-based compounds have been developed as potent inhibitors of kinases like vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and the Bcr-Abl fusion protein. nih.gov

Molecular docking studies on various substituted indazoles have revealed their potential to bind to the ATP-binding site of these kinases, thereby blocking their catalytic activity and downstream signaling. derpharmachemica.combiotech-asia.org The specific substitutions on the indazole ring of 7-Bromo-2-ethyl-6-methyl-indazole would fine-tune its binding affinity and selectivity for specific kinase targets.

Furthermore, some indazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by modulating the expression of key regulatory proteins such as Bax, Bcl-2, and cleaved caspase-3. rsc.org They can also impact the levels of reactive oxygen species (ROS) and disrupt mitochondrial membrane potential, further contributing to their anticancer effects. rsc.org

Biological Target Identification and Validation Approaches

Identifying the specific biological targets of a novel compound like 7-Bromo-2-ethyl-6-methyl-indazole is a critical step in understanding its mechanism of action. Several advanced techniques can be employed for this purpose.

Chemical biology probes , which are modified versions of the compound with a reactive group or a tag, can be synthesized. These probes can be used to covalently label their protein targets in a cellular lysate or in living cells. Subsequent proteomic analysis can then identify the labeled proteins, revealing the direct binding partners of the compound.

Affinity chromatography is another powerful method. The compound of interest is immobilized on a solid support, and a cell extract is passed over it. Proteins that bind to the compound will be retained on the column and can be subsequently eluted and identified by mass spectrometry.

Computational approaches such as inverse docking can also be utilized. In this method, the structure of 7-Bromo-2-ethyl-6-methyl-indazole would be docked against a large library of known protein structures to predict potential binding partners. These predictions can then be experimentally validated.

Future Research Directions and Translational Perspectives Non Clinical

Rational Design and Synthesis of Novel 7-Bromo-2-ethyl-6-methyl-indazole Analogues with Enhanced Properties

The rational design of novel analogues of 7-Bromo-2-ethyl-6-methyl-indazole is a promising avenue for discovering compounds with enhanced therapeutic potential. The indazole scaffold itself offers a versatile platform for structural modifications. nih.gov The bromine atom at the C7 position is particularly significant as it can serve as a chemical handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide range of aryl and heteroaryl substituents. rsc.org This allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of biological activity.

The methyl group at the C6 position and the ethyl group at the N2 position also play crucial roles in defining the molecule's properties. The methyl group, being an electron-donating group, can influence the electronic environment of the indazole ring, while the ethyl group can affect the molecule's lipophilicity and steric interactions with biological targets. The synthesis of analogues could involve modifications at these positions to fine-tune the compound's properties. For instance, varying the alkyl group at the N2 position or introducing different substituents on the benzene (B151609) ring could lead to analogues with improved potency, selectivity, or pharmacokinetic profiles.

Synthetic strategies for creating such analogues would likely involve multi-step sequences. The synthesis of the core indazole structure can be achieved through various established methods, often starting from appropriately substituted anilines or nitroaromatics. nih.govjapsonline.com For instance, a common route involves the diazotization of an ortho-substituted aniline (B41778) followed by cyclization. The specific substitution pattern of 7-Bromo-2-ethyl-6-methyl-indazole would require a carefully planned synthetic route, potentially involving the protection of certain functional groups during the synthesis to ensure the desired regioselectivity.

Table 1: Potential Analogues of 7-Bromo-2-ethyl-6-methyl-indazole and Rationale for Synthesis

| Analogue Structure | Rationale for Design and Synthesis |

| Aryl or heteroaryl group at the 7-position | To explore SAR and potentially enhance target binding through additional interactions. The bromine atom can be replaced using cross-coupling reactions. |

| Variation of the alkyl group at the 2-position | To modulate lipophilicity and steric bulk, which can affect cell permeability and target engagement. |

| Introduction of other functional groups on the benzene ring | To fine-tune electronic properties and introduce new hydrogen bonding or other interactions with biological targets. |

Development of 7-Bromo-2-ethyl-6-methyl-indazole as Chemical Probes for Advanced Biological Systems

A chemical probe is a small molecule used to study the function of a specific protein or biological pathway. The development of 7-Bromo-2-ethyl-6-methyl-indazole or its close analogues as chemical probes could be a valuable tool for basic research. chemicalbook.com To be an effective chemical probe, a compound should ideally exhibit high potency and selectivity for its target. Given that many indazole derivatives have shown potent and selective activities against various biological targets, it is plausible that analogues of 7-Bromo-2-ethyl-6-methyl-indazole could be developed for this purpose.

The design of such probes would involve incorporating a reporter tag, such as a fluorescent group or a photoaffinity label, onto the indazole scaffold. The bromine atom at the 7-position could again serve as a convenient point of attachment for such modifications. The development process would require a thorough characterization of the probe's activity to ensure that the attached tag does not significantly interfere with its binding to the target. Once validated, these probes could be used in a variety of applications, including target identification, validation, and imaging of biological processes in living cells.

Exploration of Polypharmacology and Multi-Target Directed Ligands based on the Indazole Scaffold

Polypharmacology, the ability of a single drug to interact with multiple targets, is an increasingly important concept in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. Current time information in Brisbane, AU. The indazole scaffold has been identified as a privileged structure in the context of polypharmacology, with many indazole-based compounds exhibiting activity against multiple targets. Current time information in Brisbane, AU.sigmaaldrich.com This multi-target activity can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance.

The exploration of 7-Bromo-2-ethyl-6-methyl-indazole and its analogues as multi-target directed ligands (MTDLs) is a promising research direction. By systematically evaluating the activity of these compounds against a panel of different biological targets, it may be possible to identify compounds with a desired polypharmacological profile. For example, a compound that simultaneously inhibits multiple kinases involved in a particular cancer signaling pathway could be a more effective anticancer agent than a highly selective inhibitor of a single kinase. The design of such MTDLs would require a deep understanding of the structural features that govern binding to different targets and the use of computational tools to predict multi-target interactions.

Synergy between Computational and Experimental Approaches in Indazole Research

The integration of computational and experimental approaches is a powerful strategy for accelerating the discovery and development of new drugs. clearsynth.com In the context of indazole research, computational methods such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies can be used to predict the binding of indazole derivatives to their biological targets and to guide the design of new analogues with improved properties. researchgate.net

For 7-Bromo-2-ethyl-6-methyl-indazole, computational studies could be employed to:

Predict potential biological targets for the compound.

Model the binding of the compound to its targets and identify key interactions.

Guide the design of new analogues with enhanced affinity and selectivity.

Predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of the compound and its analogues.

The results of these computational studies can then be used to prioritize the synthesis and experimental evaluation of the most promising compounds, thereby saving time and resources. The experimental data, in turn, can be used to refine and validate the computational models, leading to a synergistic cycle of design, synthesis, and testing.

Potential Applications in Material Science or Agrochemical Research

While the primary focus of indazole research has been in medicinal chemistry, there is potential for these compounds to find applications in other fields such as material science and agrochemical research. The unique photophysical properties of some indazole derivatives, for example, could make them suitable for use in organic light-emitting diodes (OLEDs) or as fluorescent probes in materials science applications.

In the context of agrochemical research, the broad spectrum of biological activities exhibited by indazole derivatives suggests that they could be explored as potential herbicides, fungicides, or insecticides. nih.gov The specific substitution pattern of 7-Bromo-2-ethyl-6-methyl-indazole could confer properties that are relevant for agrochemical applications, such as enhanced stability or specific activity against agricultural pests. Further research would be needed to explore these potential applications and to evaluate the environmental impact of such compounds.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.